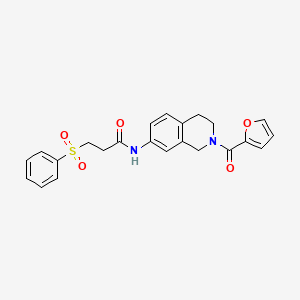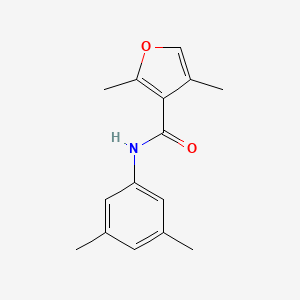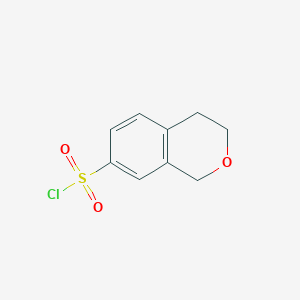
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan-2-carbonyl group, a tetrahydroisoquinoline group, and a phenylsulfonyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan-2-carbonyl group would contribute to the aromaticity of the molecule, while the tetrahydroisoquinoline group would introduce a cyclic structure. The phenylsulfonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the furan-2-carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors such as solubility, melting point, boiling point, and reactivity would be influenced by the functional groups present .Scientific Research Applications
Bioisosteric Replacements for Analgesic Properties
The principles of bioisosteric replacement have led to the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. Research indicates that replacing the benzyl phenyl ring with an isosteric heterocycle significantly enhances analgesic activity, specifically in the case of 3-pyridine derivatives. This suggests a potential application in developing more effective analgesic drugs (Ukrainets, Mospanova, & Davidenko, 2016).
Furan Derivatives as Pro-Drugs
5-Nitrofuran-2-ylmethyl derivatives have been synthesized, indicating that biomimetic reduction of these compounds could trigger the release of parent drugs. This showcases their potential as pro-drugs for targeted therapeutic delivery, particularly in treating hypoxic solid tumors, thereby highlighting a significant application in cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).
Antibacterial Activity
Research on the synthesis and structural characterization of 3-arylsulfonylquinoline derivatives, including those with furan substituents, revealed that these compounds exhibit good to moderate antibacterial activity against various pathogens. This underscores their relevance in developing new antibacterial agents (Murugavel, Manikandan, Lakshmanan, Naveen, & Perumal, 2015).
Synthesis of Heterocycles
A novel method for the synthesis of 3-arylsulfonylquinoline derivatives has been developed through a tert-butyl hydroperoxide mediated cycloaddition. This process, which does not require metals, facilitates the creation of a C-S bond and quinoline ring via a sulfonylation-cyclization-aromatization process. This method offers a straightforward route to synthesize structurally diverse quinolines, which are crucial in medicinal chemistry (Zhang, Chen, Gao, Zhang, Wu, Tang, & Zhao, 2016).
Furoquinolines Synthesis
A platinum-complex catalyzed three-component coupling reaction has been utilized for the diastereoselective synthesis of functionalized furoquinoline derivatives. Given the significant biological activities of furoquinoline derivatives, including antitumoral and antimicrobial properties, this synthesis route is valuable for the development of new pharmaceuticals (Barluenga, Mendoza, Rodríguez, & Fañanás, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-22(11-14-31(28,29)20-5-2-1-3-6-20)24-19-9-8-17-10-12-25(16-18(17)15-19)23(27)21-7-4-13-30-21/h1-9,13,15H,10-12,14,16H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTCCJRCNAFSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)


![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2358927.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)
